molecular formula C15H15ClN2O B11852708 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356087-32-5

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B11852708
CAS No.: 1356087-32-5
M. Wt: 274.74 g/mol
InChI Key: RFQFRSLFDKLJHD-UHFFFAOYSA-N
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Description

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro group at the 2-position, a methoxybenzyl group at the 6-position, and a dihydropyrrolo[3,4-b]pyridine core structure

Preparation Methods

The synthesis of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-methoxybenzyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloropyridine with a suitable reagent to introduce the pyrrolo[3,4-b]pyridine core.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxybenzyl chloride under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound may find applications in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine:

    6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

1356087-32-5

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C15H15ClN2O/c1-19-13-5-2-11(3-6-13)8-18-9-12-4-7-15(16)17-14(12)10-18/h2-7H,8-10H2,1H3

InChI Key

RFQFRSLFDKLJHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=C(C=C3)Cl

Origin of Product

United States

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